3-Methyl-2-methylene-1-butanol
Description
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methyl-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
OHCLSNSCCQEQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The etherification of 3-methyl-3-buten-1-ol (IPEA) or 3-methyl-2-buten-1-ol (PNA) with primary alcohols (C1–C5) in the presence of β-zeolite or Y-zeolite catalysts represents the most widely studied method for synthesizing 3-alkoxy-3-methyl-1-butanols, including 3-methyl-2-methylene-1-butanol. The reaction proceeds via acid-catalyzed addition of the alcohol to the double bond of the methylbutenol, forming the tertiary ether (Figure 1).
Catalyst Performance:
-
β-Zeolite (BEA-25): Exhibits a BET surface area of 250 m²/g and average particle size of 3.8 μm. In batch reactions with ethanol at 60°C for 16 hours, it achieves 97.0% conversion of IPEA and 58.0% yield of 3-ethoxy-3-methyl-1-butanol (selectivity: 59.8%).
-
Y-Zeolite: While less commonly employed, Y-zeolite demonstrates moderate activity but requires higher temperatures (>80°C) for comparable conversions.
Substituting β-zeolite with ZSM-5 or activated clay reduces yields drastically. For example, ZSM-5 achieves only 13.6% conversion and 4.4% yield under identical conditions.
Optimization of Reaction Parameters
Alcohol Selection:
-
Methanol: Delivers 84.0% selectivity for 3-methoxy-3-methyl-1-butanol at 87.1% conversion in continuous-flow systems.
-
Ethanol: Optimal for balancing reactivity and cost, yielding 59.8% selectivity at 97.0% conversion.
-
n-Propanol: Achieves the highest selectivity (80.2%) but requires longer residence times.
Temperature and Flow Rates:
-
Batch Systems: Operate optimally at 60–70°C with liquid hourly space velocities (LHSV) of 15–40 hr⁻¹.
-
Continuous-Flow Systems: Enhance productivity; a tubular reactor with β-zeolite at 70°C and LHSV of 20 hr⁻¹ achieves 93.5% conversion and 75.0% yield of 3-propoxy-3-methyl-1-butanol.
Sodium Borohydride-Mediated Reduction
Reduction of 3-Methyl-2-methylenebutyraldehyde
A direct synthesis route involves the reduction of 3-methyl-2-methylenebutyraldehyde using sodium borohydride (NaBH₄) in methanol at 0°C (Equation 1):
Reaction Conditions:
This method avoids side reactions such as decarbonylation, which are prevalent in hydrogenation-based approaches.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Catalyst/Reagent | Conversion (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Catalytic Etherification | β-Zeolite + Ethanol | 97.0 | 58.0 | 59.8 |
| Catalytic Etherification | β-Zeolite + n-Propanol | 93.5 | 75.0 | 80.2 |
| NaBH₄ Reduction | None | N/A | 86.0 | >95 |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 3-Methyl-2-methylene-1-butanal, 3-Methyl-2-methylene-1-butanoic acid
Reduction: 3-Methyl-2-methylene-1-butane
Substitution: 3-Methyl-2-methylene-1-chlorobutane
Scientific Research Applications
3-Methyl-2-methylene-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylene-1-butanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical processes. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Isomers and Analogs
The following compounds share structural similarities with 3-Methyl-2-methylene-1-butanol but differ in functional group placement or saturation:
| Compound Name | Molar Volume (cm³/mol) | Density (g/cm³) | Key Structural Features |
|---|---|---|---|
| 3-Methyl-1-butanol | 24.72 | 0.1526 | -OH at position 1, methyl at position 3 |
| 2-Methyl-2-butanol | 23.24 | 0.1523 | -OH at position 2, methyl at position 2 |
| 3-Methyl-2-butanol | 23.30 | 0.1493 | -OH at position 2, methyl at position 3 |
| 3-Methyl-2-butanone | 23.20 | 0.1494 | Ketone at position 2, methyl at position 3 |
| Hypothetical: this compound | ~22.0 (estimated) | ~0.14 (estimated) | -OH at position 1, methylene at position 2 |
Key Observations :
- Molar Volume and Density: Saturated alcohols (e.g., 3-Methyl-1-butanol) exhibit higher molar volumes and densities compared to unsaturated analogs. The methylene group in this compound likely reduces its density and molar volume due to decreased molecular packing efficiency .
Thermodynamic Properties
- Boiling Point Trends: Linear alcohols (e.g., 1-pentanol) typically have higher boiling points than branched analogs. For example, 3-Methyl-1-butanol (b.p. ~131°C) has a lower boiling point than 1-pentanol (b.p. ~138°C). The methylene group in this compound may further lower its boiling point due to reduced hydrogen bonding .
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-2-methylene-1-butanol, and how can reaction conditions be optimized for yield?
The synthesis of structurally similar alcohols (e.g., 3-Methyl-1-butanol) often involves acid-catalyzed hydration of alkenes or Grignard reactions. For this compound, a plausible route is the selective oxidation of 3-Methyl-2-buten-1-ol (CAS 556-82-1), which is commercially available with >98% purity (GC) . Reaction optimization should focus on temperature control (e.g., maintaining bp ~140°C for stability) and catalyst selection (e.g., palladium or ruthenium complexes for stereoselective oxidation). Purity validation via GC or NMR is critical, as impurities in starting materials (e.g., isomers like 2-Methyl-3-buten-2-ol) can skew results .
Q. How should researchers characterize the purity and structural integrity of this compound?
Gas chromatography (GC) with flame ionization detection is recommended for purity assessment, as evidenced by purity grades (>95%–98%) for related alcohols like 4-Methyl-1-phenyl-2-pentanol . For structural confirmation, employ H and C NMR to resolve the methylene group (δ ~4.5–5.5 ppm for allylic protons) and quaternary carbon signals. Mass spectrometry (EI-MS) can further validate molecular weight (expected m/z ~100–102 for fragments). Deuterated analogs (e.g., 3-Methyl-1-butyl-1,1-d2 alcohol) highlight isotopic labeling techniques for tracking reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?
Discrepancies in regioselectivity may arise from solvent polarity or substituent effects. For example, electron-withdrawing groups on dienophiles can shift reactivity toward the methylene group. Computational modeling (DFT or MD simulations) can predict transition-state energies, while experimental validation should use controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions . Cross-referencing with analogs like 2-(3-Methyl-2-buten-1-yl)-1-naphthol (CAS 54835-70-0) provides insights into steric and electronic influences .
Q. How does the stereochemical configuration of this compound influence its biological activity or catalytic applications?
The methylene group’s geometry can affect binding affinity in enzyme-substrate interactions (e.g., alcohol dehydrogenases) or catalytic sites in metal-organic frameworks. Chiral HPLC or circular dichroism (CD) can differentiate enantiomers. For instance, deuterated alcohols like 3-Methyl-1-butyl-1,1-d2 alcohol (98 atom% D) enable isotopic tracing to study metabolic or degradation pathways . Comparative studies with 3-Methyl-3-methoxybutanol (CAS 56539-66-3) reveal solvent effects on stereochemical outcomes .
Q. What methodologies address thermal instability during high-temperature reactions involving this compound?
Thermogravimetric analysis (TGA) can identify decomposition thresholds (e.g., >140°C, based on analogs like 3-Methyl-2-buten-1-ol ). Stabilization strategies include:
- Using low-boiling solvents (e.g., diethyl ether) to reduce reaction temperatures.
- Incorporating radical inhibitors (e.g., BHT) to prevent polymerization of the methylene group.
Safety protocols from related compounds (e.g., 3-Methoxy-1-butanol) mandate thermal protective gear and respiratory equipment in case of volatilization .
Methodological Considerations
- Data Validation : Cross-check GC purity data with NMR integration to rule out co-eluting impurities .
- Safety Protocols : Adhere to handling guidelines for flammable alcohols, including chemical-resistant gloves and ventilation .
- Computational Tools : Use software like Gaussian or ORCA for modeling reaction pathways, referencing parameters from structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
